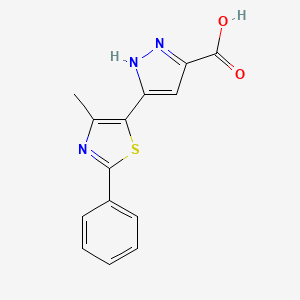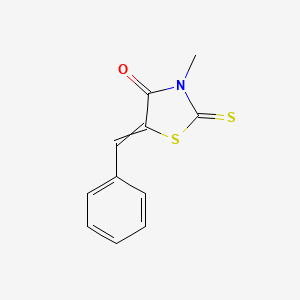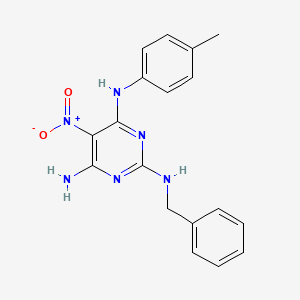![molecular formula C20H23ClN2O3 B12496651 Ethyl 5-[(3-chlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12496651.png)
Ethyl 5-[(3-chlorobenzyl)amino]-2-(morpholin-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 5-{[(3-CHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[(3-CHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoate Core: The benzoate core can be synthesized through esterification of 5-amino-2-hydroxybenzoic acid with ethanol under acidic conditions.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution, where 2-chloro-5-nitrobenzoate reacts with morpholine in the presence of a base.
Reduction of the Nitro Group: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Attachment of the 3-Chlorophenylmethyl Group: The final step involves the coupling of the 3-chlorophenylmethyl group to the amino group via reductive amination using sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 5-{[(3-CHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: NaBH4 in methanol.
Substitution: Sodium ethoxide (NaOEt) in ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
ETHYL 5-{[(3-CHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Industrial Applications: The compound is investigated for its use in the synthesis of agrochemicals and other industrially relevant chemicals.
Mecanismo De Acción
The mechanism of action of ETHYL 5-{[(3-CHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- ETHYL 5-{[(4-CHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE
- ETHYL 5-{[(3-BROMOPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE
- ETHYL 5-{[(3-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE
Uniqueness
ETHYL 5-{[(3-CHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the 3-chlorophenylmethyl group, which can impart specific electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C20H23ClN2O3 |
|---|---|
Peso molecular |
374.9 g/mol |
Nombre IUPAC |
ethyl 5-[(3-chlorophenyl)methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C20H23ClN2O3/c1-2-26-20(24)18-13-17(22-14-15-4-3-5-16(21)12-15)6-7-19(18)23-8-10-25-11-9-23/h3-7,12-13,22H,2,8-11,14H2,1H3 |
Clave InChI |
FLYUKRLQRUPMOM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1)NCC2=CC(=CC=C2)Cl)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B12496568.png)
![4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B12496575.png)

![1-(Bicyclo[2.2.1]hept-2-yl)-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B12496578.png)
![Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate](/img/structure/B12496597.png)

![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12496600.png)

![(5R)-6,7-dihydro-5-(phenylmethyl)-2-(2,4,6-trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B12496611.png)
![2-benzyl-3-[(4-ethoxyphenyl)carbamoyl]propanoic Acid](/img/structure/B12496616.png)

![3-Acetyl-4-hydroxyspiro[furan-2,2'-indene]-1',3',5-trione](/img/structure/B12496627.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12496631.png)
![Methyl 3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12496640.png)
